Cas no 1248661-13-3 (Ethyl 2-amino-5-fluoro-3-methoxybenzoate)

Ethyl 2-amino-5-fluoro-3-methoxybenzoate 化学的及び物理的性質
名前と識別子
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- ethyl 2-amino-5-fluoro-3-methoxybenzoate
- F14061
- Ethyl 2-amino-5-fluoro-3-methoxybenzoate
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- インチ: 1S/C10H12FNO3/c1-3-15-10(13)7-4-6(11)5-8(14-2)9(7)12/h4-5H,3,12H2,1-2H3
- InChIKey: SZIMCHYDZPDLMQ-UHFFFAOYSA-N
- SMILES: FC1C=C(C(=C(C(=O)OCC)C=1)N)OC
計算された属性
- 精确分子量: 213.08012141 g/mol
- 同位素质量: 213.08012141 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 15
- 回転可能化学結合数: 4
- 複雑さ: 225
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 61.6
- 分子量: 213.21
- XLogP3: 2.1
Ethyl 2-amino-5-fluoro-3-methoxybenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A019099645-1g |
Ethyl 2-amino-5-fluoro-3-methoxybenzoate |
1248661-13-3 | 97% | 1g |
$539.28 | 2023-09-03 | |
Enamine | EN300-1603165-10.0g |
ethyl 2-amino-5-fluoro-3-methoxybenzoate |
1248661-13-3 | 10g |
$3131.0 | 2023-06-04 | ||
Enamine | EN300-1603165-250mg |
ethyl 2-amino-5-fluoro-3-methoxybenzoate |
1248661-13-3 | 250mg |
$1143.0 | 2023-09-23 | ||
Enamine | EN300-1603165-5000mg |
ethyl 2-amino-5-fluoro-3-methoxybenzoate |
1248661-13-3 | 5000mg |
$3604.0 | 2023-09-23 | ||
Enamine | EN300-1603165-10000mg |
ethyl 2-amino-5-fluoro-3-methoxybenzoate |
1248661-13-3 | 10000mg |
$5344.0 | 2023-09-23 | ||
Enamine | EN300-1603165-100mg |
ethyl 2-amino-5-fluoro-3-methoxybenzoate |
1248661-13-3 | 100mg |
$1093.0 | 2023-09-23 | ||
Enamine | EN300-1603165-0.5g |
ethyl 2-amino-5-fluoro-3-methoxybenzoate |
1248661-13-3 | 0.5g |
$699.0 | 2023-06-04 | ||
Enamine | EN300-1603165-0.1g |
ethyl 2-amino-5-fluoro-3-methoxybenzoate |
1248661-13-3 | 0.1g |
$640.0 | 2023-06-04 | ||
Enamine | EN300-1603165-1.0g |
ethyl 2-amino-5-fluoro-3-methoxybenzoate |
1248661-13-3 | 1g |
$728.0 | 2023-06-04 | ||
Enamine | EN300-1603165-0.05g |
ethyl 2-amino-5-fluoro-3-methoxybenzoate |
1248661-13-3 | 0.05g |
$612.0 | 2023-06-04 |
Ethyl 2-amino-5-fluoro-3-methoxybenzoate 関連文献
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Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
Ethyl 2-amino-5-fluoro-3-methoxybenzoateに関する追加情報
Recent Advances in the Study of Ethyl 2-amino-5-fluoro-3-methoxybenzoate (CAS: 1248661-13-3)
Ethyl 2-amino-5-fluoro-3-methoxybenzoate (CAS: 1248661-13-3) is a fluorinated benzoate derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound serves as a crucial intermediate in the synthesis of various bioactive molecules, particularly those targeting kinase inhibition and anticancer activity. Recent studies have explored its potential applications in drug discovery and development, highlighting its role in the design of novel therapeutic agents.
One of the key areas of research involving Ethyl 2-amino-5-fluoro-3-methoxybenzoate is its utility in the synthesis of kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is often associated with cancer and other diseases. Researchers have utilized this compound to develop selective inhibitors that target specific kinases, thereby offering potential therapeutic benefits. For instance, a 2023 study demonstrated its incorporation into a novel inhibitor series with promising activity against EGFR mutants, which are frequently implicated in non-small cell lung cancer.
In addition to its role in kinase inhibition, Ethyl 2-amino-5-fluoro-3-methoxybenzoate has been investigated for its pharmacokinetic properties. Recent preclinical studies have focused on optimizing its bioavailability and metabolic stability. A study published in the Journal of Medicinal Chemistry reported that structural modifications of this compound led to improved solubility and reduced hepatic clearance, making it a more viable candidate for further drug development. These findings underscore the importance of this intermediate in the design of orally bioavailable drugs.
Another emerging application of Ethyl 2-amino-5-fluoro-3-methoxybenzoate is in the field of radiopharmaceuticals. Researchers have explored its potential as a precursor for the synthesis of fluorine-18 labeled compounds, which are widely used in positron emission tomography (PET) imaging. The presence of the fluorine atom in its structure makes it an attractive candidate for radiolabeling, enabling the development of new diagnostic tools for oncology and neurology. A recent study highlighted its use in the synthesis of a PET tracer for imaging tumor hypoxia, demonstrating its versatility beyond traditional drug discovery.
Despite these advancements, challenges remain in the large-scale production and purification of Ethyl 2-amino-5-fluoro-3-methoxybenzoate. Recent efforts have focused on developing more efficient synthetic routes and purification techniques to ensure high yield and purity. For example, a 2024 publication in Organic Process Research & Development described a scalable and environmentally friendly method for its synthesis, utilizing catalytic hydrogenation and solvent optimization. Such innovations are critical for meeting the growing demand for this compound in both academic and industrial settings.
In conclusion, Ethyl 2-amino-5-fluoro-3-methoxybenzoate (CAS: 1248661-13-3) continues to be a valuable building block in chemical biology and pharmaceutical research. Its applications span from kinase inhibitor development to radiopharmaceuticals, reflecting its broad utility. Ongoing research aims to further elucidate its potential and address existing challenges, paving the way for its increased adoption in drug discovery and diagnostic imaging. As the field progresses, this compound is expected to play an even more prominent role in the development of next-generation therapeutics and imaging agents.
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